molecular formula C23H26N6O2 B10929354 6-(3-methoxyphenyl)-1,3-dimethyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(3-methoxyphenyl)-1,3-dimethyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929354
M. Wt: 418.5 g/mol
InChI Key: RFZLNNFWGNPYIH-UHFFFAOYSA-N
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Description

6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyridine ring. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to specific sites. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole ring structures, such as 3(5)-substituted pyrazoles.

    Pyridine Derivatives: Compounds with pyridine rings, such as nicotinamide.

Uniqueness

What sets 6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of pyrazole and pyridine rings, along with the specific substituents that confer distinct chemical and biological properties

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

6-(3-methoxyphenyl)-1,3-dimethyl-N-[1-(3-methylpyrazol-1-yl)propan-2-yl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O2/c1-14-9-10-29(26-14)13-15(2)24-23(30)19-12-20(17-7-6-8-18(11-17)31-5)25-22-21(19)16(3)27-28(22)4/h6-12,15H,13H2,1-5H3,(H,24,30)

InChI Key

RFZLNNFWGNPYIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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